Chroman-3-carboxylic acid ethyl ester

Description

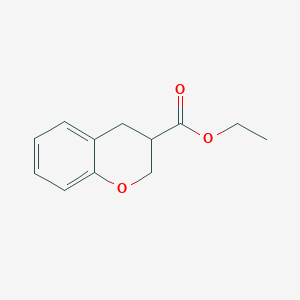

Chroman-3-carboxylic acid ethyl ester is an organic compound characterized by a chroman backbone (a benzene ring fused to a dihydropyran ring) with a carboxylic acid ethyl ester group at the 3-position. Its molecular formula is C₁₃H₁₆O₄, and its derivatives often feature substituents such as methoxy or halogen groups on the chroman ring . For example, 8-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS: 221185-47-3) and 7-Methoxy-chroman-3-carboxylic acid ethyl ester (CAS: 885271-77-2) are common variants with methoxy groups at positions 8 and 7, respectively .

Applications of chroman-3-carboxylic acid esters span medicinal chemistry (e.g., anti-inflammatory research) and materials science, where their ester groups influence solubility and reactivity in hydrophobic environments .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-6,10H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYALKOLMLAHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696333 | |

| Record name | Ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615560-16-2 | |

| Record name | Ethyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Chroman-3-carboxylic acid ethyl ester, a member of the chroman family, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, with a molecular formula of and a molecular weight of approximately 206.24 g/mol. The compound features a carboxylic acid group and an ethyl ester functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways by interacting with enzymes involved in these processes. This suggests its applicability in treating inflammatory diseases.

- Antioxidant Activity : this compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species.

- Antimicrobial Effects : Preliminary studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

The mechanisms through which this compound exerts its biological effects involve:

- Enzyme Interaction : The compound interacts with specific enzymes that play roles in inflammatory processes, potentially inhibiting their activity and thus reducing inflammation.

- Receptor Modulation : It may also affect receptor activity associated with pain pathways, highlighting its relevance in pain management research.

Comparative Analysis with Derivatives

This compound has several derivatives that exhibit varying biological activities. The following table summarizes key derivatives and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methoxy-chroman-3-carboxylic acid ethyl ester | C₁₃H₁₆O₄ | Contains a methoxy group enhancing lipophilicity |

| 7-Methoxy-chroman-3-carboxylic acid ethyl ester | C₁₃H₁₆O₄ | Substituted at position 7, altering biological activity |

| 6-Chloro-chroman-3-carboxylic acid ethyl ester | C₁₃H₁₄ClO₃ | Chlorine substitution may enhance reactivity |

These derivatives exhibit distinct chemical properties that influence their biological activities, making them valuable in medicinal chemistry.

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .

- Antioxidant Activity : Research highlighted the compound's ability to inhibit lipid peroxidation, a key indicator of oxidative stress, further supporting its role as an antioxidant .

- Antimicrobial Properties : In vitro tests revealed that the compound exhibited antimicrobial activity against various bacterial strains, indicating its potential for development as an antimicrobial agent .

Scientific Research Applications

Chemical Properties and Structure

Chroman-3-carboxylic acid ethyl ester has a molecular formula of and a molecular weight of approximately 206.24 g/mol. Its structure includes a bicyclic chroman moiety with carboxylic acid and ethyl ester functional groups, contributing to its chemical reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : this compound shows promise as an intermediate in synthesizing bioactive compounds with therapeutic properties. Research indicates its potential anti-inflammatory, antioxidant, and antimicrobial activities, making it relevant for drug development targeting inflammatory diseases and infections.

- Biological Activity : It has been shown to interact with enzymes involved in inflammatory processes and modulate receptor activity linked to pain pathways, highlighting its relevance in pain management research.

2. Organic Synthesis

- Synthetic Routes : Various synthetic methods have been developed for preparing this compound. These include reactions with hydrazine hydrate to produce derivatives that can further undergo transformations for complex organic molecules .

- Building Block for Complex Molecules : Its unique structure allows it to serve as a building block in the development of new materials and pharmaceuticals. It is often used as an intermediate in the synthesis of more complex organic molecules.

3. Agricultural Chemistry

- Agrochemical Applications : The compound is being explored for its potential use in developing agricultural chemicals, particularly those targeting pest management and plant growth regulation.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated significant reductions in inflammatory markers when administered, suggesting its utility as a therapeutic agent for conditions like arthritis.

Case Study 2: Synthesis of Bioactive Compounds

Research focused on synthesizing novel derivatives from this compound through various chemical reactions. The derivatives exhibited enhanced biological activities compared to the parent compound, indicating the potential for developing new drugs.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the ester undergoes hydrolysis to yield chroman-3-carboxylic acid and ethanol . The reaction follows a nucleophilic acyl substitution mechanism:

Key Data:

-

Reaction Time: 4–6 hours at reflux

-

Yield: 85–92%

Base-Promoted Hydrolysis (Saponification)

In alkaline media (e.g., NaOH or KOH), the ester forms chroman-3-carboxylate salt , which acidification converts to the free carboxylic acid :

Mechanistic Features:

-

Nucleophilic attack by hydroxide at the carbonyl carbon.

-

Formation of a tetrahedral intermediate.

Transesterification

The ethyl ester group undergoes alcohol exchange in the presence of catalysts (e.g., K₂CO₃ or enzymes) :

Example:

Stereoselective Cyclopropanation

Ethyl diazoacetate reacts with chroman-3-carboxylic acid ethyl ester to form tetrahydrocyclopropa[c]chromene derivatives (Figure 1) :

Conditions:

Reaction with Diazoalkanes

Diazoethane alkylates the chroman ring at the 4-position (Figure 2) :

Key Data:

Acylation with Anhydrides

Reaction with 3-methylbutanoic anhydride in the presence of triethylamine yields ethyl 2-(3,3-dimethyl-2-oxochroman-4-yl)acetate :

Conditions:

Rearrangement Reactions

Heating with carboxylic anhydrides (e.g., acetic anhydride) induces Fries-like rearrangements , forming substituted chroman derivatives (Figure 3) .

Comparative Reactivity Table

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | HCl, H₂O, reflux | Chroman-3-carboxylic acid | 85–92 |

| Basic Hydrolysis | NaOH, H₂O, 70°C | Chroman-3-carboxylate salt | 90–95 |

| Transesterification | K₂CO₃, MeOH, 60°C | Chroman-3-carboxylic acid methyl ester | 78 |

| Cyclopropanation | Rh(II) acetate, 25°C | Cyclopropane-fused chroman | 65–70 |

Mechanistic Insights

-

Nucleophilic Acyl Substitution governs hydrolysis and transesterification, involving tetrahedral intermediates .

-

Cycloadditions proceed via concerted mechanisms with stereochemical control .

-

Rearrangements involve keto-enol tautomerism and acyl migration .

This compound’s reactivity is foundational for synthesizing bioactive molecules, including anti-inflammatory and anticancer agents. Experimental protocols should prioritize anhydrous conditions for transesterification and metal catalysts for cycloadditions to maximize efficiency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of chroman-3-carboxylic acid ethyl ester derivatives are highlighted below, with key differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Methoxy Groups: The position of methoxy substituents (e.g., 7- vs. 8-methoxy) can alter electronic distribution, affecting reactivity and biological activity. Halogenation: Chlorination at positions 6 and 8 (as in 6,8-dichloro derivative) increases molecular weight and lipophilicity, making it suitable for hydrophobic applications.

Ester Group Variations :

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., this compound) generally exhibit lower volatility and higher solubility in organic solvents compared to methyl esters. This difference is critical in electrochemical applications, where ethyl esters like propionic acid ethyl ester improve electrolyte stability.

Stability and Reactivity: Base sensitivity is a notable limitation for chroman-3-carboxylic acid esters. For example, ethyl 4-oxo-4H-benzopyran-3-carboxylate undergoes rearrangement under basic conditions to form 4-hydroxy-2-oxo-2H-benzopyran-3-carboxaldehyde. Methoxy or halogen substituents may mitigate this instability by steric or electronic effects.

Applications :

- Biological Research : Methoxy-substituted chroman esters are explored for anti-inflammatory properties, leveraging their structural similarity to natural coumarins.

- Materials Science : The dichloro-methyl ester variant’s enhanced lipophilicity makes it a candidate for hydrophobic coatings or drug delivery systems.

Research Findings and Challenges

- Synthetic Challenges : Base-catalyzed methods for chroman-3-carboxylic acid esters risk rearrangement, necessitating alternative strategies like acid-catalyzed esterification.

- Analytical Differentiation : Chroman-3-carboxylic acid esters share spectral similarities with 3-acyl-4-hydroxycoumarins, requiring advanced techniques (e.g., LC-MS, NMR) for unambiguous identification.

Preparation Methods

Knoevenagel Condensation Method

The most classical and widely used method for synthesizing chroman-3-carboxylic acid ethyl ester is the Knoevenagel condensation of 2-hydroxybenzaldehyde with diethyl malonate. This reaction forms the coumarin ring system with an ester functional group at the 3-position.

Catalysts and Conditions : Various catalysts have been employed to optimize yield and reaction conditions, including:

- Piperidine

- Molecular sieves combined with piperidine

- Magnesium aluminophosphate (MAPO-5) and ion-exchanged MAPO-5

- Alumina and montmorillonite clays (KSF, K10)

- Liquid-functionalized silica (SiO2)

- Tetrabutylammonium fluoride for cyclization of diethyl esters

Mechanism : The reaction proceeds via the formation of an intermediate β-ketoester, followed by intramolecular cyclization and dehydration to yield the coumarin ester.

Advantages : Mild conditions, good yields, and versatility in catalyst choice.

Cyclization of Diethyl Ester Intermediates

Another approach involves the cyclization of diethyl ester precursors catalyzed by tetrabutylammonium fluoride or similar catalysts to form the this compound ring system.

| Step | Reactants | Catalyst | Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Diethyl ester intermediate | Tetrabutylammonium fluoride | Room temperature | This compound | Efficient cyclization |

Palladium-Catalyzed Cross-Coupling Cyclization

Ethyl 2-bromo-3-[2-(methoxymethoxy)phenyl]acrylate can be converted into this compound via a two-step process:

- Step 1 : Treatment with hydrochloric acid in ethanol to remove protecting groups.

- Step 2 : Palladium-catalyzed cross-coupling cyclization to form the coumarin ring.

Reaction of 2,4-Dihydroxybenzaldehyde with Meldrum’s Acid

This method involves condensation of 2,4-dihydroxybenzaldehyde with Meldrum’s acid in the presence of ammonium acetate, followed by O-alkylation to yield coumarin derivatives including this compound.

Process Optimization from Patent Literature

A patented process (US5698716A) provides an improved synthetic route for chroman carboxylates, including this compound, focusing on:

- Step a : Reaction of chroman esters with propargyl derivatives in the presence of bases such as alkali metal alkoxides, hydrides, carbonates, or hydroxides.

- Solvents : Polar aprotic solvents (DMSO, DMF, THF, dioxane) or polar protic solvents (methanol, ethanol, tert-butyl alcohol).

- Conditions : Temperature range from -50°C to 100°C; pressure from 0.5 to 5 atmospheres; reaction time from 30 minutes to 2 days.

- Purification : Short-path distillation or chromatography.

| Parameter | Preferred Range/Options | Notes |

|---|---|---|

| Temperature | 0°C to 25°C (preferred) | Controls reaction rate |

| Pressure | 1 atmosphere (preferred) | Ambient pressure conditions |

| Base | NaOMe, LiOMe, KOtBu, NaH, KH, Li2CO3, NaOH | Choice affects yield and selectivity |

| Solvent | THF, ethanol, DMSO, dioxane | Solvent polarity influences reaction |

| Stoichiometry (Base:ester) | ~1.2:1 | Optimized for complete conversion |

| Reaction Time | ~2 hours | Sufficient for full reaction |

This process emphasizes scalability and reproducibility for industrial applications.

Additional Chemical Transformations

- Reduction : Selective reduction of the endocyclic double bond in this compound using borane complexes or Hantzsch 1,4-dihydropyridine yields dihydro derivatives, useful for further functionalization.

- Bromination and Amidation : Bromination of the chroman ring followed by amidation of the ester group with primary amines expands the chemical diversity of derivatives.

- Hydrolysis : Base-catalyzed hydrolysis of the ester group yields chroman-3-carboxylic acid, an important intermediate for further synthetic applications.

Summary Table of Preparation Methods

Q & A

Basic: What are the established synthetic routes for chroman-3-carboxylic acid ethyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization of phenolic precursors followed by esterification. Key steps include:

- Cyclization : Use of acid catalysts (e.g., H₂SO₄) to form the chroman core.

- Esterification : Reaction with ethanol under reflux, often employing coupling agents like DCC (dicyclohexylcarbarbodiimide) for efficiency.

Critical Factors : - Temperature : Higher temperatures (80–100°C) accelerate esterification but may degrade sensitive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to avoid hydrolysis.

- Catalyst Optimization : Acidic resins or enzymatic catalysts can enhance stereochemical control.

Yield and purity are validated via HPLC (>95% purity threshold) and NMR (confirmation of ester moiety at δ 4.1–4.3 ppm) .

Basic: How is this compound characterized to confirm structural integrity and purity?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR: Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons (δ 6.5–7.5 ppm) confirm the chroman backbone.

- ¹³C NMR: Carboxylic ester carbonyl at ~170 ppm.

- Mass Spectrometry (MS) : Molecular ion peak (M+H⁺) matching the theoretical molecular weight.

- HPLC-PDA : Purity assessment with UV detection (λ = 254 nm).

- Elemental Analysis : C, H, N content within ±0.3% of theoretical values.

Safety protocols (e.g., glovebox use for moisture-sensitive steps) should align with material safety data sheets .

Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives in therapeutic applications?

Methodological Answer:

Stepwise SAR Strategy :

Core Modification : Introduce substituents (e.g., halogens, alkyl groups) at positions 6 and 8 to assess steric/electronic effects on bioactivity .

In Vitro Assays :

- Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity).

- Cell viability assays (e.g., MTT on cancer cell lines).

Computational Docking : Use AutoDock Vina to predict binding affinities to targets like PPARγ (metabolic disorders).

Data Tabulation : Create a comparative table of substituents vs. IC₅₀ values (e.g., 6-Cl derivative shows 2x higher COX-2 inhibition vs. parent compound).

Advanced: What methodologies are recommended to resolve contradictions in reported biological activities of this compound derivatives across different studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Compound Purity : Impurities >5% may skew results; validate via orthogonal techniques (HPLC + LC-MS).

Resolution Strategies :

Meta-Analysis : Pool data from ≥5 studies to identify trends (e.g., consistent anti-cancer activity in GI50 < 10 μM).

Standardized Replicates : Use ISO-certified cell lines and triplicate experiments.

Orthogonal Assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT results.

Basic: What are the primary biological screening models used to assess the therapeutic potential of this compound?

Methodological Answer:

- In Vitro Models :

- Enzyme Inhibition: COX-2 (anti-inflammatory), α-glucosidase (anti-diabetic).

- Cell-Based: MCF-7 (breast cancer), HT-29 (colon cancer).

- In Vivo Models :

Advanced: How can computational chemistry tools be integrated into the optimization of this compound derivatives for enhanced pharmacokinetic properties?

Methodological Answer:

QSAR Modeling : Train models on logP, polar surface area, and bioavailability data to predict ADME (absorption, distribution, metabolism, excretion).

Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration (e.g., GROMACS software).

Metabolite Prediction : Use GLORYx to identify likely Phase I/II metabolites.

Example: Methyl substitution at position 3 reduces CYP3A4-mediated metabolism by 40% in silico .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite.

- Waste Disposal : Segregate halogenated waste (if applicable) per EPA guidelines .

Advanced: What strategies can be employed to improve the synthetic scalability of this compound while maintaining stereochemical control?

Methodological Answer:

Flow Chemistry : Continuous reactors minimize side reactions (e.g., tube reactors with residence time <5 min).

Catalyst Immobilization : Silica-supported H₂SO₄ improves recyclability (3 cycles with <10% yield drop).

In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.

Scalability data should be tabulated (e.g., batch vs. flow yields: 65% vs. 82%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.